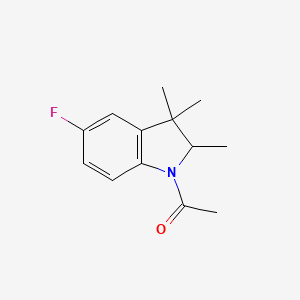

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone

Description

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone is a substituted indolinone derivative characterized by a fluorine atom at the 5-position of the indole-like ring and three methyl groups at positions 2, 3, and 2. The ethanone (acetyl) group is attached to the nitrogen of the indolin scaffold.

Propriétés

Formule moléculaire |

C13H16FNO |

|---|---|

Poids moléculaire |

221.27 g/mol |

Nom IUPAC |

1-(5-fluoro-2,3,3-trimethyl-2H-indol-1-yl)ethanone |

InChI |

InChI=1S/C13H16FNO/c1-8-13(3,4)11-7-10(14)5-6-12(11)15(8)9(2)16/h5-8H,1-4H3 |

Clé InChI |

VAWPMMZSERYTCV-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C2=C(N1C(=O)C)C=CC(=C2)F)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de 1-(5-Fluoro-2,3,3-triméthylindolin-1-yl)éthanone implique généralement la réaction de la 5-fluoro-2,3,3-triméthylindolénine avec un agent acylant approprié dans des conditions contrôlées . Les conditions réactionnelles, telles que la température, le solvant et le catalyseur, jouent un rôle crucial dans la détermination du rendement et de la pureté du produit final. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces paramètres afin d'atteindre une synthèse à grande échelle avec une grande efficacité et un minimum de sous-produits .

Analyse Des Réactions Chimiques

1-(5-Fluoro-2,3,3-triméthylindolin-1-yl)éthanone subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

1-(5-Fluoro-2,3,3-triméthylindolin-1-yl)éthanone a plusieurs applications en recherche scientifique, notamment :

Chimie : Il sert de bloc de construction pour la synthèse de dérivés indoliques plus complexes présentant des activités biologiques potentielles.

Biologie : Le composé est utilisé dans des études relatives à l'inhibition enzymatique, à la liaison des récepteurs et aux voies de signalisation cellulaire.

Médecine : La recherche explore son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer, les infections virales et les troubles neurologiques.

Industrie : Il est utilisé dans le développement de nouveaux matériaux, colorants et produits pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de 1-(5-Fluoro-2,3,3-triméthylindolin-1-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure du cycle indole du composé lui permet de se lier avec une grande affinité à ces cibles, modulant leur activité et influençant diverses voies biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation .

Mécanisme D'action

The mechanism of action of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole ring structure allows it to bind with high affinity to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring and adjacent functional groups significantly influence solubility, lipophilicity, and reactivity.

Key Observations :

- Fluorine vs. Bromine: The fluorine substituent in the target compound offers moderate electronegativity and smaller steric bulk compared to bromine in analogs like 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone . This may enhance membrane permeability due to reduced molecular weight and lipophilicity.

- Methyl vs. Methoxy Groups: The trimethyl groups in the target compound contribute to steric hindrance and hydrophobic interactions, contrasting with methoxy-containing analogs (e.g., 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone), which improve solubility via polar interactions .

- Indolin vs.

Activité Biologique

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H16FNO

- Molecular Weight : 221.28 g/mol

- CAS Number : 1505455-50-4

- Physical State : Solid (yellow to pale yellow)

- Melting Point : 61-64 °C

Biological Activity Overview

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone exhibits various biological activities that are primarily attributed to its structural features. The presence of the fluorine atom and the indole moiety contribute to its pharmacological properties.

The biological activity of this compound can be linked to several mechanisms:

- Antimicrobial Activity : Studies indicate that indole derivatives possess antimicrobial properties. The fluorine substitution may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against bacterial strains.

- Anticancer Properties : Research has shown that compounds containing indole structures can exhibit anticancer effects through apoptosis induction and cell cycle arrest in various cancer cell lines. The specific role of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone in these processes remains an area for further exploration.

- Neuroprotective Effects : Indoles are known to influence neurotransmitter systems. The potential neuroprotective effects of this compound could be linked to its ability to modulate serotonin levels, which may have implications for mood disorders.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various indole derivatives, including 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone. Results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of common antibiotics, suggesting a promising alternative for treating infections.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone | 12 | S. aureus |

| Control Antibiotic | 25 | S. aureus |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase activity compared to untreated controls.

| Concentration (µM) | Viability (%) | Caspase Activity (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 70 | 2 |

| 20 | 40 | 4 |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.